Cas no 4271-99-2 (Trimethyl (E)-Aconitate)

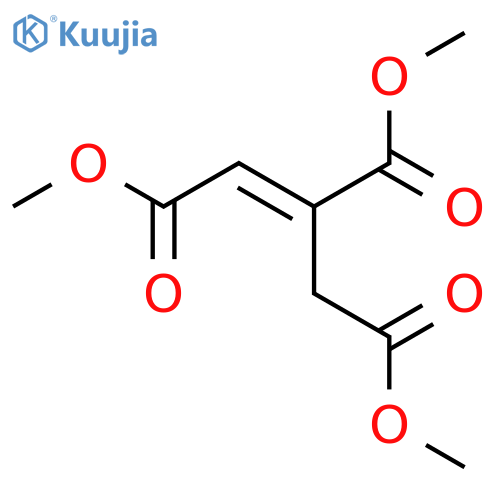

Trimethyl (E)-Aconitate structure

商品名:Trimethyl (E)-Aconitate

Trimethyl (E)-Aconitate 化学的及び物理的性質

名前と識別子

-

- trans-aconitic acid trimethyl ester

- Trimethyl (E)-Aconitate

- Trimethyl trans-Aconitate

- Trimethyl (E)-Aconit

- Trimethyl trans-Aconitate,trans-Aconitic Acid Trimethyl Ester

- Aconiticacidtrimethylester

- trans-Aconitic acid trimethyl

- trans-Trimethyl aconitate

- trimethyl 1-propene-1,2,3-tricarboxylate

- trimethyl-1,2,3-prop-1-ene-tricarboxylate

- trans-trimethylaconitate

- Aconitic Acid Trimethyl Ester

- trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate

- (E)-trimethyl prop-1-ene-1,2,3-tricarboxylate

- 1-Propene-1,2,3-tricarboxylic Acid 1,2,3-Trimethyl Ester

- (1E)-1-Propene-1,2,3-tricarboxylic Acid 1,2,3-Trimethyl Ester

- TRANS-ACONITICACIDTRIMETHYLESTER

- Q63392754

- CS-0452468

- DTXSID101346359

- CHEMBL4103358

- 1,2,3-TRIMETHYL (1E)-PROP-1-ENE-1,2,3-TRICARBOXYLATE

- 4271-99-2

- MFCD00059304

-

- MDL: MFCD00059304

- インチ: 1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+

- InChIKey: DZAIBGWGBBQGPZ-GQCTYLIASA-N

- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])/C(/C(=O)OC([H])([H])[H])=C(/[H])\C(=O)OC([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 216.06300

- どういたいしつりょう: 216.06338810g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 7

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 78.9

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.22

- ふってん: 160°C/20mmHg(lit.)

- 屈折率: 1.4620-1.4660

- PSA: 78.90000

- LogP: -0.17810

- ようかいせい: 自信がない

Trimethyl (E)-Aconitate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

Trimethyl (E)-Aconitate 税関データ

- 税関コード:2917190090

- 税関データ:

中国税関コード:

2917190090概要:

2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

要約:

2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%

Trimethyl (E)-Aconitate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB135810-5 g |

trans-Aconitic acid trimethyl ester, 97%; . |

4271-99-2 | 97% | 5 g |

€130.10 | 2023-07-20 | |

| TRC | T795765-5g |

Trimethyl (E)-Aconitate |

4271-99-2 | 5g |

$1275.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391487-500 mg |

Trimethyl (E)-Aconitate, |

4271-99-2 | 500MG |

¥2,407.00 | 2023-07-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865192-5g |

Trimethyl trans-Aconitate |

4271-99-2 | ≥97% | 5g |

¥398.70 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1260323-25g |

TRANS-ACONITIC ACID TRIMETHYL ESTER |

4271-99-2 | 97% | 25g |

$205 | 2024-06-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391487-500mg |

Trimethyl (E)-Aconitate, |

4271-99-2 | 500mg |

¥2407.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0725-25g |

Trimethyl (E)-Aconitate |

4271-99-2 | 97.0%(GC) | 25g |

¥1860.0 | 2023-09-02 | |

| abcr | AB135810-5g |

trans-Aconitic acid trimethyl ester, 97%; . |

4271-99-2 | 97% | 5g |

€130.10 | 2025-02-18 | |

| Aaron | AR003VNP-5g |

TRANS-ACONITIC ACID TRIMETHYL ESTER |

4271-99-2 | 97% | 5g |

$48.00 | 2025-01-22 | |

| eNovation Chemicals LLC | Y1260323-1g |

TRANS-ACONITIC ACID TRIMETHYL ESTER |

4271-99-2 | 97% | 1g |

$70 | 2024-06-07 |

Trimethyl (E)-Aconitate 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

4271-99-2 (Trimethyl (E)-Aconitate) 関連製品

- 52313-87-8(Dimethyl 3-Methylglutaconate)

- 42103-98-0(Isopropylidenesuccinic Acid Diethyl Ester)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4271-99-2)TRANS-ACONITIC ACID TRIMETHYL ESTER

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4271-99-2)Trimethyl (E)-Aconitate

清らかである:99%

はかる:25g

価格 ($):218.0